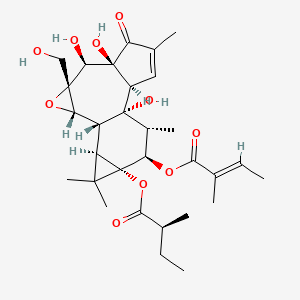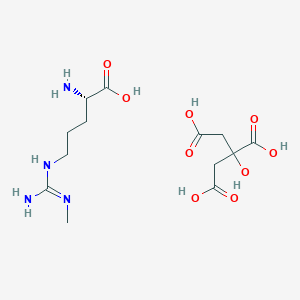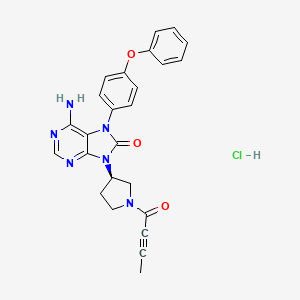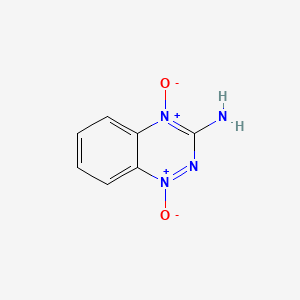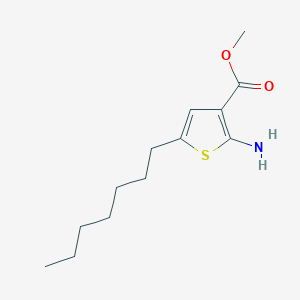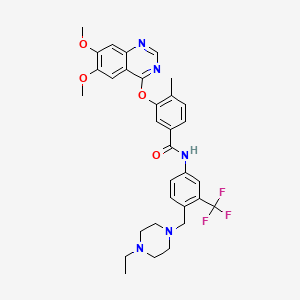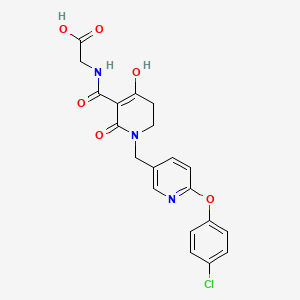
TP0463518
Descripción general
Descripción
The compound is also known as TP0463518, a novel Prolyl Hydroxylase (PHD) 1/2/3 pan inhibitor . It has been found to specifically induce Erythropoietin (EPO) production in the liver . This compound increases the serum EPO levels in mice, rats, and monkeys .
Chemical Reactions Analysis
This compound is a competitive PHD1/2/3 pan inhibitor and increases the serum EPO levels in mice, rats, and monkeys . It has been found to specifically induce EPO production in the liver .Aplicaciones Científicas De Investigación
Tratamiento de la Anemia de la Inflamación
TP0463518 ha demostrado mejorar la anemia de la inflamación inducida por peptidoglicano-polisacárido en ratas {svg_1}. Es un inhibidor pan-competitivo de la prolil hidroxilasa 1/2/3 y se ha demostrado que estabiliza específicamente el factor inducible por hipoxia-2 alfa en el hígado para aumentar la producción de eritropoyetina {svg_2}. Esto sugiere que this compound podría ser una nueva opción terapéutica útil para la anemia de la inflamación {svg_3}.
Tratamiento de la Anemia Renal
This compound ha demostrado mejorar la anemia renal {svg_4}. Induce específicamente la producción de eritropoyetina (EPO) en el hígado y se ha demostrado que mejora la anemia {svg_5}. Esto sugiere que this compound podría ser una nueva alternativa terapéutica para la anemia renal {svg_6}.
Investigación de la Eritropoyesis
La capacidad de this compound para inducir la producción de EPO en el hígado y mejorar la anemia lleva a una comprensión más detallada de la vía PHD–HIF2 α –EPO en la eritropoyesis {svg_7}. Esto podría ser beneficioso para los investigadores que estudian la eritropoyesis {svg_8}.
Investigación del Metabolismo del Hierro
This compound ha demostrado aumentar las expresiones del transportador 1 de metales divalentes y de la citocromo b duodenal en el intestino {svg_9}. Esto sugiere que this compound podría utilizarse en la investigación relacionada con el metabolismo del hierro {svg_10}.
Investigación de la Inflamación Hepática
This compound ha demostrado mejorar la anemia de la inflamación sin exacerbar la inflamación hepática {svg_11}. Esto sugiere que this compound podría utilizarse en la investigación relacionada con la inflamación hepática {svg_12}.
Investigación de la Seguridad de los Fármacos
This compound parece tener un perfil de seguridad aceptable {svg_13}. Esto sugiere que this compound podría utilizarse en la investigación relacionada con la seguridad de los fármacos {svg_14}.
Direcciones Futuras
The compound’s ability to induce EPO production in the liver and improve anemia suggests that it could be a new therapeutic alternative for renal anemia . Further investigation of the effects of TP0463518 may pave the way for the development of a new therapeutic alternative for renal anemia patients .
Análisis Bioquímico
Biochemical Properties
TP0463518 is a competitive inhibitor of prolyl hydroxylase enzymes 1, 2, and 3. These enzymes play a crucial role in the hydroxylation of hypoxia-inducible factors (HIFs), which are transcription factors that respond to changes in cellular oxygen levels. By inhibiting prolyl hydroxylase, this compound stabilizes HIF-2 alpha in the liver, leading to increased production of erythropoietin (EPO) . This interaction is significant as it can influence iron metabolism and erythropoiesis, making this compound a potential therapeutic agent for conditions like anemia.
Cellular Effects
This compound has been shown to have profound effects on various cell types and cellular processes. In liver cells, this compound increases the expression of EPO mRNA and subsequently boosts EPO secretion . This effect is particularly notable in the context of anemia treatment, where increased EPO production can stimulate red blood cell formation. Additionally, this compound has been observed to enhance iron absorption in the intestine by upregulating divalent metal transporter 1 and duodenal cytochrome b expressions . These cellular effects highlight the compound’s potential in modulating iron metabolism and erythropoiesis.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of prolyl hydroxylase enzymes, which prevents the hydroxylation and subsequent degradation of HIF-2 alpha. Stabilized HIF-2 alpha translocates to the nucleus, where it binds to hypoxia-responsive elements in the DNA, promoting the transcription of target genes such as EPO . This mechanism underscores the compound’s ability to modulate gene expression and protein synthesis in response to hypoxic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound can maintain its inhibitory effects on prolyl hydroxylase and stabilize HIF-2 alpha for extended periods, leading to prolonged increases in EPO production . Additionally, this compound has been observed to have a favorable safety profile, with no significant degradation or adverse effects reported in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses ranging from 10 mg/kg to 40 mg/kg has been shown to significantly increase EPO levels and improve anemia . Higher doses may lead to excessive EPO production and potential adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism and erythropoiesis. By inhibiting prolyl hydroxylase, the compound stabilizes HIF-2 alpha, which in turn upregulates genes involved in iron absorption and utilization . This includes the increased expression of divalent metal transporter 1 and duodenal cytochrome b, which facilitate iron uptake in the intestine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s interaction with prolyl hydroxylase enzymes occurs predominantly in the liver, where it exerts its effects on HIF-2 alpha stabilization and EPO production . Additionally, this compound has been shown to increase iron absorption in the intestine, suggesting its distribution to other tissues involved in iron metabolism.
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with prolyl hydroxylase enzymes. The stabilized HIF-2 alpha then translocates to the nucleus to exert its effects on gene transcription . This localization is crucial for the compound’s mechanism of action, as it allows for the modulation of hypoxia-responsive genes and subsequent physiological responses.
Propiedades
IUPAC Name |
2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHKGLPKAQOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558021-37-6 | |
| Record name | TP-0463518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TP-0463518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


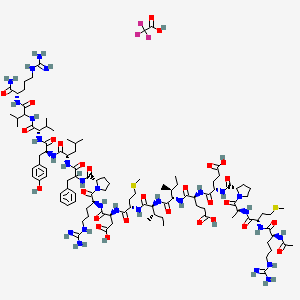

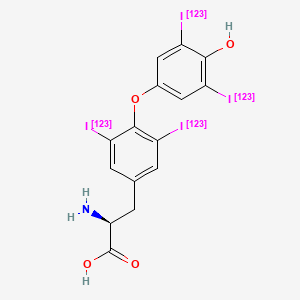

![(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B611372.png)
